1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester
Description
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester (tert-butyl 5-methyl-1H-indazole-1-carboxylate) is a tert-butoxycarbonyl (Boc)-protected indazole derivative. The compound is primarily used as an intermediate in organic synthesis, where the Boc group safeguards the indazole’s N1-position during reactions. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions and can be removed under acidic hydrolysis (e.g., trifluoroacetic acid) .
Properties
IUPAC Name |
tert-butyl 5-methylindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-6-11-10(7-9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNNUUFUNQOUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167767 | |
| Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-23-1 | |
| Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indazole-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indazole-1-carboxylic acid derivatives.
Reduction Products: Indazole-1-carboxylic acid amine derivatives.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous Boc-protected indazoles.
Key Findings:
Substituent Effects on Reactivity: Halogenated Derivatives (5-Bromo, 4-Fluoro-3-iodo): Serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3-iodo substituent in 4-fluoro-3-iodo derivatives enhances regioselectivity in coupling reactions . Amino Derivatives (5-Amino, 6-Amino): Enable further functionalization, such as amide bond formation or heterocycle synthesis. Positional isomerism (5- vs. 6-amino) influences electronic distribution and downstream reactivity . Nitro and Nitroso Groups: The 7-nitro derivative’s electron-withdrawing nature increases electrophilicity, while 5-nitroso derivatives may act as intermediates for nitro or reduced amine products .
Physicochemical Properties: Solubility: Methyl and amino substituents generally improve solubility in organic solvents compared to halogenated or nitro analogs. Stability: Boc-protected indazoles are stable under basic conditions but hydrolyze in acidic media. Halogenated derivatives (e.g., 5-bromo) require inert storage conditions to prevent decomposition .
Applications in Drug Synthesis: The 5-[[2-(3-hydroxyphenyl)quinazolinyl]amino] derivative (MW 467.51 g/mol) is a key intermediate in synthesizing kinase inhibitors targeting cancer pathways . 6-Cyano-3-iodo derivatives (predicted boiling point 463.2°C) are utilized in high-temperature reactions or as ligands in catalysis .
Biological Activity
1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester (CAS No. 1337882-23-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 232.28 g/mol. The structural characteristics include a fused indazole ring system with a carboxylic acid moiety that is esterified at the 1-position. This configuration enhances its solubility and reactivity in various biological contexts.
Research indicates that indazole derivatives can modulate various signaling pathways, particularly those involved in apoptosis and inflammation. One significant mechanism involves the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1), which plays a critical role in stress response and inflammatory processes.
Case Studies
-
ASK1 Inhibition :
A study demonstrated that compounds with the indazole scaffold, including derivatives similar to 1H-Indazole-1-carboxylic acid, exhibited potent inhibition of ASK1 activity. Specifically, one derivative showed significant protective effects on HT-29 intestinal epithelial cells against TNF-α-induced apoptosis, indicating potential for treating inflammatory bowel diseases (IBD) . -
Anticancer Activity :
Another investigation into the structure-activity relationship (SAR) of indazole derivatives found that modifications at the 5-position could enhance anticancer properties. Compounds were shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their utility as anticancer agents . -
Neuroprotective Effects :
Research has also highlighted neuroprotective effects of indazole derivatives in models of neurodegenerative diseases. These compounds demonstrated the ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurotoxicity .
Data Table: Biological Activities of Indazole Derivatives
Pharmacological Applications
The unique structural features of 1H-Indazole-1-carboxylic acid derivatives make them valuable in pharmaceutical development:
- Drug Intermediates : They serve as key intermediates for synthesizing biologically active compounds targeting various diseases.
- Agrochemicals : Their reactivity allows for modifications that can lead to new agrochemical products.
- Organic Synthesis : The versatility of the indazole core facilitates numerous chemical reactions useful in synthetic chemistry.
Q & A
Basic: What synthetic routes are recommended for preparing 1H-Indazole-1-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via tert-butyl esterification of the parent indazole carboxylic acid. A common approach involves:
- Step 1: Reacting 5-methyl-1H-indazole-1-carboxylic acid with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
- Step 2: Optimizing reaction time (6–12 hours) and temperature (0°C to room temperature) to prevent premature deprotection or side reactions.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
Key Tip: Monitor reaction progress using TLC or LC-MS to confirm complete conversion .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Look for C=O stretching (~1720 cm⁻¹) and absence of free -OH (if starting material is fully esterified) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (C₁₄H₁₈N₂O₂: calculated 270.28 g/mol) .
Advanced: How can contradictions in NMR data for substituted indazole derivatives be resolved?
Methodological Answer:
Contradictions often arise from rotamers (due to restricted rotation of the tert-butyl group) or solvent effects . Strategies include:
- Using deuterated DMSO or CDCl₃ to stabilize conformers.
- Acquiring 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity between the 5-methyl group and adjacent protons .
- Comparing data with structurally similar compounds (e.g., tert-butyl 5-aminoindazole-1-carboxylate ).
Advanced: What mechanistic factors affect the stability of the tert-butyl ester group during synthesis?
Methodological Answer:
The tert-butyl ester is susceptible to acidic hydrolysis but stable under basic conditions. Key considerations:
- Deprotection: Use TFA or HCl in dioxane for cleavage, avoiding prolonged exposure to moisture.
- Side Reactions: In Pd-catalyzed couplings, the ester may undergo transesterification; use anhydrous conditions and inert atmospheres .
- Thermal Stability: Predicted boiling point (~463°C ) suggests high thermal resilience, but avoid temperatures >150°C in synthetic steps.
Basic: What impurities are common in this compound’s synthesis, and how are they minimized?
Methodological Answer:
Common impurities include:
- Starting Material Residue: Unreacted 5-methylindazole carboxylic acid (detected via HPLC, retention time ~5 min ).
- Hydrolysis Byproducts: Tert-butyl alcohol or carboxylic acid derivatives (prevented by rigorous drying of solvents ).
- Isomers: Regioisomers from incomplete substitution; use regioselective catalysts (e.g., CuI in Ullmann couplings) .
Advanced: How does the 5-methyl group influence reactivity in further functionalization?
Methodological Answer:
The electron-donating methyl group at C5:
- Steric Effects: Hinders electrophilic substitution at C4/C6, directing reactions to C3/C7 positions.
- Electronic Effects: Enhances nucleophilicity of the indazole nitrogen, facilitating alkylation or acylation .
Case Study: In Suzuki-Miyaura couplings, the methyl group reduces steric hindrance compared to bulkier substituents, improving cross-coupling yields .
Basic: What computational methods predict this compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations (Gaussian): Predict pKa (~-5.08 ), logP (~3.2), and electrostatic potential surfaces.
- Molecular Dynamics: Simulate solubility in organic solvents (e.g., logD in DMSO: ~2.5).
- Validation: Compare computed vs. experimental NMR shifts (δH/δC) and HPLC retention times .
Advanced: How is the tert-butyl ester preserved during multi-step syntheses?
Methodological Answer:
- Protecting Group Strategy: Use orthogonal protections (e.g., Fmoc for amines) to avoid acidic/basic conditions that degrade the ester .
- Reagent Selection: Prefer mild coupling agents (EDC/HOBt over harsh acyl chlorides).
- Workflow: Introduce the tert-butyl ester in the final step when possible to minimize exposure to reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
